N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . This reaction forms the benzoxazole ring, which is then further functionalized to introduce the benzofuran and carboxamide groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole and benzofuran rings, using reagents such as halogens or alkylating agents. These reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of fluorescent probes and sensors due to its photophysical properties.
Industrial Chemistry: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide can be compared with other benzoxazole derivatives such as:
N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide: This compound has similar structural features but lacks the benzofuran and carboxamide groups, which may result in different chemical and biological properties.
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds contain a benzothiazole ring instead of a benzoxazole ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H17ClN2O3 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H17ClN2O3/c1-13-10-21-17(12-18(13)25)14(2)22(29-21)23(28)26-16-7-5-6-15(11-16)24-27-19-8-3-4-9-20(19)30-24/h3-12H,1-2H3,(H,26,28) |
InChI Key |
YJCMCYUNUPJDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4)C |
Origin of Product |
United States |
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